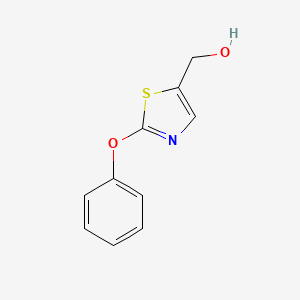
(2-Phenoxy-5-thiazolyl)-methanol
Número de catálogo B8375395
Peso molecular: 207.25 g/mol
Clave InChI: YCCGJWDLYVDAGX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US04833163
Procedure details


54 ml of a solution of 2 moles of diethyl sodium aluminate in toluene were slowly added at -10° C. to a solution of 12 g of the product of Step A in 60 ml of toluene and the mixture was stirred at -5° C. for one hour. The mixture was cooled to -20° C. while adding thereto 80 ml of a solution of aqueous 2N hydrochloric acid and the mixture was filtered. The filtrate was decanted and the organic phase was washed with water, with an aqueous 2N sodium hydroxide solution and then with water and was evaporated to dryness under reduced pressure. The residue was chromatographed over silica gel and was eluted with an 8-2 methylene chloride-ethyl acetate mixture to obtain 8.15 g of (2-phenoxy-5-thiazolyl)-methanol.
[Compound]
Name
solution
Quantity
54 mL
Type
reactant
Reaction Step One

[Compound]
Name
diethyl sodium aluminate
Quantity
2 mol
Type
reactant
Reaction Step One

Name
product
Quantity
12 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[O:1]([C:8]1[S:9][C:10]([C:13](OCC)=[O:14])=[CH:11][N:12]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>C1(C)C=CC=CC=1>[O:1]([C:8]1[S:9][C:10]([CH2:13][OH:14])=[CH:11][N:12]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1
|
Inputs


Step One
[Compound]
|
Name
|
solution
|
|
Quantity
|
54 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
diethyl sodium aluminate
|
|
Quantity
|
2 mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
product
|
|
Quantity
|
12 g
|
|
Type
|
reactant
|
|
Smiles
|
O(C1=CC=CC=C1)C=1SC(=CN1)C(=O)OCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-5 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at -5° C. for one hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to -20° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
while adding
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
80 ml of a solution of aqueous 2N hydrochloric acid and the mixture was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrate was decanted
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic phase was washed with water, with an aqueous 2N sodium hydroxide solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
with water and was evaporated to dryness under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was chromatographed over silica gel
|
WASH
|
Type
|
WASH
|
|
Details
|
was eluted with an 8-2 methylene chloride-ethyl acetate mixture
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O(C1=CC=CC=C1)C=1SC(=CN1)CO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8.15 g | |
| YIELD: CALCULATEDPERCENTYIELD | 81.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
